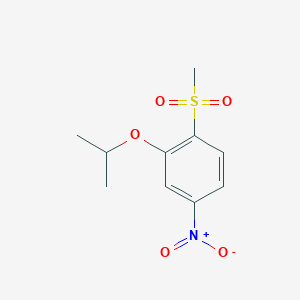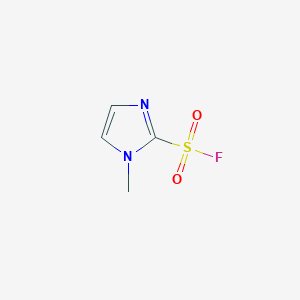
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide, also known as CDDP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of amide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It also inhibits the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress and inflammation in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide in lab experiments is its wide range of potential therapeutic properties, which makes it a versatile compound for studying various diseases and conditions. Another advantage is its relative ease of synthesis and purification. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Orientations Futures
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide. One direction is to further explore its potential therapeutic properties in various diseases and conditions, such as cancer, inflammation, and neurodegeneration. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, future research could focus on improving the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide by modifying its chemical structure or exploring its potential in combination with other compounds.
Méthodes De Synthèse
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-hydroxy-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with N-(1-cyano-2,2-dimethylpropyl)amine to form the desired product, N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide. The purity and yield of the product can be improved by recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-5-6-11(7-12(10)18)8-14(19)17-13(9-16)15(2,3)4/h5-7,13,18H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAKUBNEGMXEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C#N)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-hydroxy-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B2946051.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2946052.png)
![3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2946053.png)
![8-(4-bromophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946055.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2946056.png)



![{2-Oxaspiro[4.4]nonan-3-yl}methanol](/img/structure/B2946061.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2946063.png)


